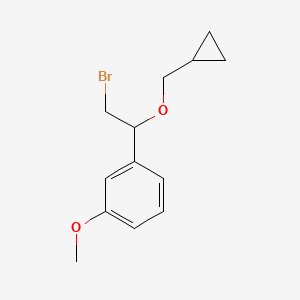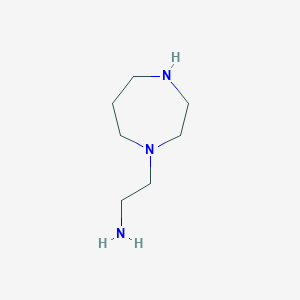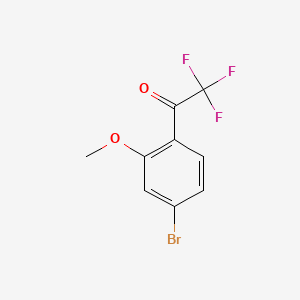
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C10H8BrF3O2. It is a derivative of ethanone, featuring a bromine atom, a methoxy group, and trifluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 2-methoxyacetophenone followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol.
Applications De Recherche Scientifique
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-methoxyphenyl)ethanone: Lacks the trifluoromethyl group, making it less reactive.
4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone moiety, used in different types of chemical reactions.
2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H6BrF3O2 |
|---|---|
Poids moléculaire |
283.04 g/mol |
Nom IUPAC |
1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3 |
Clé InChI |
BSBJYKPDLJJIEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









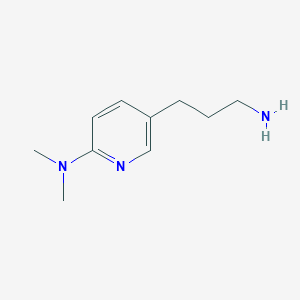

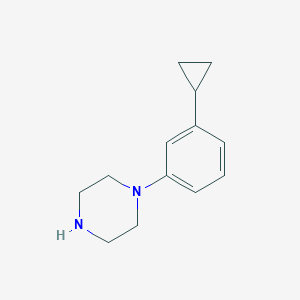
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
